ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
Description
Ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a synthetic organic compound featuring a hybrid structure combining an isoquinoline core, a carbamoyl-linked 4-bromophenyl group, and an ethyl propanoate ester side chain. Its design likely leverages the bioisosteric and pharmacophoric elements of its substituents, such as the bromophenyl group (common in kinase inhibitors) and the ester moiety (often used to enhance bioavailability) .
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O5/c1-3-29-22(28)14(2)30-19-6-4-5-18-17(19)11-12-25(21(18)27)13-20(26)24-16-9-7-15(23)8-10-16/h4-12,14H,3,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVJDGLNBVTWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Introduction of the Brominated Aniline Group: The brominated aniline group is introduced via a nucleophilic substitution reaction, where a brominated aniline reacts with an electrophilic carbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and isoquinoline moieties.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom on the aniline group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include quinones and nitro compounds.
Reduction: Products include alcohols and amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted aniline derivatives.
Scientific Research Applications
ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in cell signaling pathways, such as kinases and phosphatases.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation by binding to active sites or allosteric sites on target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or pharmacophores. Below is a detailed analysis of key similarities and differences:
Isoquinoline Derivatives
- Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Structural Overlap: Both compounds incorporate an ethyl ester and aromatic heterocycles (isoquinoline vs. tetrahydropyrimidine). Key Differences: The tetrahydropyrimidine ring in introduces conformational flexibility, whereas the rigid isoquinoline core in the target compound may enhance binding specificity. The bromoethoxy group in could confer distinct solubility or reactivity profiles compared to the bromophenyl carbamoyl group .
Aromatic Esters with Halogen Substituents
- Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate (): Functional Similarity: Both contain halogenated aromatic rings (bromophenyl vs. bromo-chlorophenyl) and ethyl ester groups.
Carbamoyl-Containing Analogs
- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Shared Features: Both include carboxamide groups and aromatic ether linkages. Contrasts: The cyclopropane ring in introduces steric constraints absent in the target compound. The methoxyphenoxy group may reduce electrophilicity compared to the bromophenyl carbamoyl group, affecting metabolic stability .
Physicochemical and Pharmacokinetic Comparisons
A comparative analysis of key properties is summarized below:
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis would likely involve multi-step protocols similar to those in (e.g., esterification, carbamoylation, and coupling reactions).
- The ester group may act as a prodrug, releasing a carboxylic acid metabolite in vivo .
- Limitations: No direct biological data are available. Computational modeling (e.g., molecular docking) would be necessary to predict target engagement, leveraging methods discussed in ’s similarity coefficient analysis .
Biological Activity
Ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Preliminary studies indicate that this compound may interact with steroidogenic factor 1 (SF-1), a key regulator in steroid hormone synthesis. The effective concentration (EC50) for this interaction is approximately 190 nM, suggesting a significant role in modulating steroid hormone pathways.
Anticancer Potential
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazones derived from related scaffolds have shown potent antiproliferative activities against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations. Morphological changes consistent with apoptosis were observed in treated cells .
Data Table: Summary of Biological Activities
In Vitro Studies
In vitro studies on similar compounds have demonstrated their ability to inhibit cell proliferation in cancer models. For example, thiosemicarbazones have been tested against breast cancer cell lines, showing higher antitumor activity than conventional chemotherapeutics like etoposide. These compounds induced apoptosis through oxidative stress mechanisms .
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in cancer therapy due to its ability to modulate critical pathways involved in tumor growth. Further interaction studies are essential to elucidate its complete pharmacodynamic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
